5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde
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Overview
Description
Preparation Methods
The synthesis of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 2,4,6-trichlorophenol with a suitable furan derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the formation of the furan ring and the attachment of the trichlorophenoxy group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trichlorophenoxy group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with proteins and enzymes, affecting their function and activity. The furan ring may also play a role in binding to biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde can be compared to other similar compounds, such as:
2,4,6-Trichlorophenol: A precursor in the synthesis of the compound, known for its antimicrobial properties.
Furfural: A furan derivative used in the synthesis of various chemicals.
Chlorophenoxyacetic acids: A class of herbicides with similar structural features.
The uniqueness of this compound lies in its combination of a trichlorophenoxy group and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHNOWHPQXEGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.